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Compound Name: Anpirtoline hydrochloride

Cat. No.: B1662563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Anpirtoline hydrochloride is a potent and selective serotonin 5-HT1B receptor agonist, with

additional affinities for other serotonin receptor subtypes.[1][2][3] This technical guide provides

an in-depth overview of the physicochemical and pharmacological properties of Anpirtoline
hydrochloride. It includes detailed experimental protocols for key in vitro and in vivo assays

and elucidates its primary signaling pathway through comprehensive diagrams. The information

presented herein is intended to serve as a valuable resource for researchers and professionals

engaged in drug discovery and development, particularly in the field of neuroscience.

Physicochemical Properties
Anpirtoline hydrochloride (IUPAC Name: 2-chloro-6-piperidin-4-

ylsulfanylpyridine;hydrochloride) is a synthetic compound that is water-soluble, facilitating its

use in a variety of experimental settings.[1][4] Its key physicochemical properties are

summarized in the table below.
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Property Value Source

CAS Number 99201-87-3 [1][2][3][5]

Molecular Formula C₁₀H₁₄Cl₂N₂S [1][2][5]

Molecular Weight 265.20 g/mol [1][2][4][5]

Melting Point 126–128°C [1][4]

Solubility

Water: 100 mg/mL (37.71 mM)

[1][3] DMSO: 26.52 mg/mL

(100 mM)[1][3]

[1][3]

Calculated LogP 2.1 [1]

Density 1.27 g/cm³ [1][4]

Appearance Off-white to light yellow solid [4][5]

Storage

Store at +4°C, desiccated.[3]

[5] The product is stable for up

to 12 months under these

conditions.[2]

[2][3][5]

Pharmacological Profile
Anpirtoline hydrochloride is a high-affinity agonist at the 5-HT1B receptor.[1][3] It also

exhibits significant affinity for 5-HT1A and 5-HT3 receptors, and lower affinity for the 5-HT2

receptor.[1][3] This compound is known to be brain-penetrant and centrally acting.[3][5]

Receptor Subtype
Binding Affinity (Ki,
nM)

Functional Activity Source

5-HT1B 28 Full Agonist [1][3][5]

5-HT1A 150 Partial Agonist [1][3][5]

5-HT2 1490 Weak Antagonist [1][3][5]

5-HT3 29.5
Competitive

Antagonist
[1][3]
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Mechanism of Action and Signaling Pathways
The primary mechanism of action of Anpirtoline is the activation of 5-HT1B receptors. These

receptors are G-protein coupled receptors (GPCRs) that couple to the inhibitory G-protein,

Gαi/o.[1] Activation of the 5-HT1B receptor by Anpirtoline leads to the inhibition of adenylyl

cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This

signaling cascade is a key mechanism underlying the effects of Anpirtoline on neurotransmitter

release. Additionally, 5-HT1B receptor activation can also stimulate the ERK/MAPK pathway, a

process that can be mediated by both G-proteins and β-arrestins.

Below is a diagram illustrating the primary signaling pathway of the 5-HT1B receptor.
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Figure 1: 5-HT1B Receptor Signaling Pathway.

Key Experimental Protocols
In Vitro Assays
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This protocol is designed to determine the binding affinity (Ki) of Anpirtoline hydrochloride for

serotonin receptors.

Objective: To quantify the affinity of Anpirtoline hydrochloride for 5-HT1A, 5-HT1B, 5-HT2,

and 5-HT3 receptors.

Materials:

Rat brain membranes (as a source of receptors).

Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [¹²⁵I]GTI (for 5-HT1B), [³H]Ketanserin (for 5-

HT2), [³H]GR65630 (for 5-HT3).

Anpirtoline hydrochloride.

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation fluid.

Scintillation counter.

Procedure:

Prepare serial dilutions of Anpirtoline hydrochloride.

In a 96-well plate, add rat brain membranes, the specific radioligand, and either buffer (for

total binding), a saturating concentration of a known non-labeled ligand (for non-specific

binding), or a concentration of Anpirtoline hydrochloride.

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell

harvester.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using

a scintillation counter.

Calculate specific binding by subtracting non-specific binding from total binding.

Determine the IC50 value of Anpirtoline hydrochloride from the competition binding

curve and calculate the Ki value using the Cheng-Prusoff equation.
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Figure 2: Radioligand Binding Assay Workflow.
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This assay measures the functional activity of Anpirtoline hydrochloride as a 5-HT1B

receptor agonist.[6]

Objective: To determine the ability of Anpirtoline hydrochloride to inhibit adenylyl cyclase

activity.

Materials:

Rat substantia nigra homogenates (as a source of 5-HT1B receptors and adenylyl

cyclase).[6]

Anpirtoline hydrochloride.

Forskolin (an adenylyl cyclase activator).

ATP.

Assay buffer (e.g., Tris-HCl buffer containing MgCl₂, phosphocreatine, creatine

phosphokinase).

cAMP assay kit (e.g., ELISA or radioimmunoassay).

Procedure:

Pre-incubate the substantia nigra homogenates with various concentrations of Anpirtoline
hydrochloride.

Initiate the reaction by adding a mixture of ATP and forskolin.

Incubate at 30°C for a defined period (e.g., 15 minutes).

Terminate the reaction by heating or adding a stop solution.

Measure the amount of cAMP produced using a cAMP assay kit.

Determine the concentration-dependent inhibition of forskolin-stimulated cAMP production

by Anpirtoline hydrochloride and calculate its EC50 value.
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In Vivo Assays
This test evaluates the anti-aggressive effects of Anpirtoline hydrochloride.

Objective: To assess the effect of Anpirtoline hydrochloride on aggressive behavior in

rodents.

Animals: Male mice or rats.

Procedure:

House the "resident" animal in isolation for a period to establish territoriality.

Administer Anpirtoline hydrochloride or vehicle to the resident animal.

After a set pre-treatment time, introduce an unfamiliar "intruder" animal into the resident's

home cage.

Videorecord the interaction for a defined period (e.g., 10 minutes).

Score the videotapes for aggressive behaviors, such as latency to attack, number of

attacks, and duration of fighting.

Compare the aggressive behaviors between the Anpirtoline-treated and vehicle-treated

groups.

This model is used to screen for antidepressant-like effects.[7]

Objective: To evaluate the antidepressant-like activity of Anpirtoline hydrochloride.

Animals: Male rats or mice.

Procedure:

Administer Anpirtoline hydrochloride or vehicle to the animals.

After a specific pre-treatment period, place each animal individually in a cylinder filled with

water from which it cannot escape.
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Record the session (typically 5-6 minutes).

Measure the duration of immobility, which is interpreted as a state of behavioral despair.

A decrease in immobility time in the Anpirtoline-treated group compared to the vehicle

group suggests an antidepressant-like effect.[7]

This model assesses the potential of Anpirtoline hydrochloride to alleviate dyskinesias.[8]

Objective: To investigate the anti-dyskinetic effects of Anpirtoline hydrochloride.[8]

Animals: 6-hydroxydopamine (6-OHDA)-lesioned rats or MPTP-treated monkeys, primed

with L-DOPA to induce dyskinesia.[8]

Procedure:

Administer Anpirtoline hydrochloride or vehicle to the dyskinetic animals.[8]

Administer a standard dose of L-DOPA.

Observe and score the severity of abnormal involuntary movements (AIMs) over a period

of several hours.[8]

A reduction in the AIMs score in the Anpirtoline-treated group compared to the vehicle

group indicates an anti-dyskinetic effect.[8]

Conclusion
Anpirtoline hydrochloride is a valuable pharmacological tool for investigating the role of the

5-HT1B receptor in various physiological and pathological processes. Its well-characterized

physicochemical properties, defined pharmacological profile, and established effects in various

preclinical models make it a cornerstone for research in areas such as depression, aggression,

and movement disorders. This guide provides a comprehensive foundation for scientists and

researchers to effectively utilize Anpirtoline hydrochloride in their studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing
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